molecular formula C10H11NO B8117265 (R)-5-Phenylpyrrolidin-2-one

(R)-5-Phenylpyrrolidin-2-one

Cat. No. B8117265
M. Wt: 161.20 g/mol
InChI Key: TVESJBDGOZUZRH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-Phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmaceutical and Medicinal Chemistry

(R)-5-Phenylpyrrolidin-2-one and related compounds have been explored for their potential in pharmaceutical and medicinal chemistry. Notable applications include:

  • As experimental anticonvulsants, showing robust activity in animal models of drug-resistant epilepsy, with significant differences in their supramolecular organization and patterns of hydrogen bonding in their crystalline state (Krivoshein et al., 2017).
  • In the development of novel 5-HT2A receptor antagonists, which have shown potential in inhibiting platelet aggregation and offering novel therapeutic approaches for cardiovascular diseases (Ogawa et al., 2002).
  • As a component in the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, showing promise in the treatment of hepatitis C (DeGoey et al., 2014).

2. Synthesis and Chemical Applications

(R)-5-Phenylpyrrolidin-2-one also plays a significant role in chemical synthesis and analysis:

  • Enantiodivergent synthesis methods have been developed for derivatives of (R)-5-Phenylpyrrolidin-2-one, contributing to advancements in the field of asymmetric synthesis (Camps et al., 2007).
  • The compound has been utilized in the synthesis of 4-phenylpyrrolidin-2-one, demonstrating the use of dynamic kinetic resolution catalyzed by ω-transaminases, a method that enhances enantioselectivity (Koszelewski et al., 2009).

3. Biological and Pharmacological Studies

Biological and pharmacological studies of (R)-5-Phenylpyrrolidin-2-one derivatives have revealed diverse applications:

  • Investigations into the stereochemistry of phenylpiracetam, a derivative, have provided insights into its potential in facilitating memory processes and attenuating cognitive function impairment (Veinberg et al., 2015).
  • The compound has been identified in the extracts of Hyptis verticillata, contributing to the plant's anti-inflammatory, antibacterial, and cytotoxic properties (Kuhnt et al., 1995).

properties

IUPAC Name

(5R)-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESJBDGOZUZRH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Phenylpyrrolidin-2-one

Synthesis routes and methods

Procedure details

At 0° C., 6.45 g of γ-ethoxy-γ-butyrolactam and 50 ml of concentrated sulphuric acid were charged initially, and 18.8 ml of benzene were added. After thawing, the mixture was stirred at room temperature for 4 days. For work-up, the mixture was poured onto ice, extracted three times with ethyl acetate and the combined extracts were washed once with water and once with saturated aqueous sodium chloride solution, dried and evaporated. 8.1 g (100% of theory) of γ-phenyl-γ-butyrolactam were obtained.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-Phenylpyrrolidin-2-one
Reactant of Route 2
(R)-5-Phenylpyrrolidin-2-one
Reactant of Route 3
(R)-5-Phenylpyrrolidin-2-one
Reactant of Route 4
(R)-5-Phenylpyrrolidin-2-one
Reactant of Route 5
(R)-5-Phenylpyrrolidin-2-one
Reactant of Route 6
(R)-5-Phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.